N-Isopropyl-4-methylpyrimidin-2-amine
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Overview
Description
N-Isopropyl-4-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.213. The purity is usually 95%.
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Scientific Research Applications
Environmental Degradation of Nitrogen-containing Compounds
Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including those similar in structure to N-Isopropyl-4-methylpyrimidin-2-amine. AOPs improve the efficacy of treatment schemes for toxic and hazardous amino-compounds found in water, demonstrating the importance of developing technologies for their degradation. Specific focus is on aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, with ozone and Fenton processes showing high reactivity (Bhat & Gogate, 2021).
Analytical Methods for Biogenic Amines in Foods
The analysis of biogenic amines (BAs) in foods, which can include compounds structurally related to this compound, is crucial due to their toxicity and as indicators of food freshness or spoilage. Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are extensively used for the quantitative determination of BAs in various food matrices (Önal, 2007).
Material Science: Poly-N-isopropyl Acrylamide (PNIPAM) Microgels
Research into Poly-N-isopropyl acrylamide (PNIPAM) and its cononsolvency in water/methanol mixtures provides insights into material behavior at the molecular level. This is relevant to the study of this compound as it relates to the broader field of polymer science and applications in creating stimuli-responsive materials (Scherzinger et al., 2014).
Medicinal Chemistry: Immune Response Modifiers
Imiquimod, a compound with a similar amine functional group, highlights the potential of this compound in medicinal chemistry. Imiquimod acts as an immune response modifier, activating cytokines without inherent antiviral or antiproliferative activity in vitro. This suggests a pathway for the therapeutic application of similar compounds (Syed, 2001).
Catalysis: Synthesis of Heterocyclic Compounds
The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) using hybrid catalysts, including those involving amines, demonstrates the chemical versatility and catalytic potential of compounds like this compound. This area of research is crucial for developing new pharmaceuticals and materials (Parmar et al., 2023).
Mechanism of Action
Target of Action
N-Isopropyl-4-methylpyrimidin-2-amine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines, in general, inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with these targets, leading to changes in their activity and resulting in its anti-inflammatory effects.
Biochemical Pathways
Pyrimidines are known to be involved in various biochemical pathways, including those related to inflammation . Therefore, it is plausible that this compound may affect these pathways, leading to downstream effects related to its anti-inflammatory properties.
Result of Action
Given its potential anti-inflammatory properties, it may lead to a reduction in inflammation at the molecular and cellular levels .
Properties
IUPAC Name |
4-methyl-N-propan-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)10-8-9-5-4-7(3)11-8/h4-6H,1-3H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUFGAGHUBZOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.